molecular formula C14H18O7 B1165129 2-Phenethyl Glucuronide CAS No. 18997-55-2

2-Phenethyl Glucuronide

Cat. No. B1165129
CAS RN: 18997-55-2
M. Wt: 298.29
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-Phenethyl Glucuronide involves the conjugation of phenethyl derivatives with glucuronic acid. A specific example includes the synthesis of β-D-glucuronide of 4-bromo-2,5-dimethoxyphenylethylalcohol, using methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate as a glucuronyl donor and boron trifluoride diethyl ether complex as a Lewis acid catalyst (Kanamori et al., 2017).

Molecular Structure Analysis

The molecular structure of glucuronides, including this compound, is characterized by the conjugation of glucuronic acid to phenethylamine derivatives. The spectral data, including infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS), provide insights into the molecular configuration and functional groups present in these compounds (Shu & Lawrence, 1994).

Chemical Reactions and Properties

Glucuronides, including this compound, undergo various chemical reactions, such as oxidation and conjugation, which are fundamental to their role in detoxification processes. The enzymatic synthesis of glucuronides and their detection methodologies are critical for understanding their chemical properties and biological reactivity (Stachulski & Meng, 2013).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and hydrophilicity, are influenced by the glucuronic acid moiety, which increases water solubility and facilitates the excretion of these compounds from the body. The hydrophilic nature of glucuronides plays a significant role in their function as detoxifying agents.

Chemical Properties Analysis

The chemical properties of this compound are defined by its reactivity and stability under physiological conditions. Glucuronides are typically considered detoxification products because they are less active biologically or chemically than their parent compounds and are excreted rapidly. However, some glucuronides may have pharmacological activity or contribute to the toxicity of their parent compounds (Ritter, 2000).

Scientific Research Applications

  • Analytical Techniques for Glucuronides : Glucuronidation is a major phase II metabolic reaction in humans and animals. Various analytical techniques, particularly liquid chromatography-mass spectrometric (LC/MS) methods, are crucial for detecting and quantifying glucuronides from different biological samples. These techniques are essential for studying drug metabolism and environmental samples (Ketola & Hakala, 2010).

  • Synthesis and Analysis of Glucuronic Acid-Conjugated Metabolites : The synthesis of glucuronic acid-conjugated metabolites, like those of psychoactive phenethylamines, and their analysis in biological samples such as urine, are vital for understanding the metabolic fate of these compounds. This involves chemical synthesis and liquid chromatography/mass spectrometry (LC/MS) analysis (Kanamori et al., 2017).

  • Roles in Xenobiotic Bioactivation Reactions : Glucuronides, including those formed from 2-Phenethyl Glucuronide, can contribute to pharmacological activities or toxicities of their parent compounds. This aspect is critical in drug hypersensitivity, environmental carcinogenesis, and other clinical effects (Ritter, 2000).

  • Phenolic Cytotoxic Agents Delivery : The β-glucuronide linker, including those related to phenethyl glucuronide, is used in antibody-drug conjugates (ADCs) to deliver cytotoxic agents. This approach is significant in cancer therapy (Jeffrey et al., 2010).

  • From Metabolites to Medicines : The study of glucuronides, including this compound, has increased, with a focus on their chemical synthesis, biological reactivity, and therapeutic applications, particularly in the context of prodrugs and pharmacologically active glucuronides (Stachulski & Meng, 2013).

  • Drug Glucuronide Isomers in Human Urine : Analyzing glucuronide isomers in human urine is important for understanding drug metabolism and potential toxicities. Techniques like HPLC-NMR spectroscopy are employed for this purpose (Lenz et al., 1996).

  • Glucuronidation Driving Factors : This metabolic pathway is crucial for the elimination of various compounds, including drugs. Understanding the factors influencing glucuronidation, such as enzyme activity and efflux transporters, is essential in pharmacokinetics (Yang et al., 2017).

Future Directions

The future directions of research on 2-Phenethyl Glucuronide could involve further exploration of its therapeutic potential. The 2-phenethylamine motif, which is a key component of this compound, presents a vast therapeutic chemical space . Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

properties

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-phenylethoxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O7/c15-9-10(16)12(13(18)19)21-14(11(9)17)20-7-6-8-4-2-1-3-5-8/h1-5,9-12,14-17H,6-7H2,(H,18,19)/t9-,10-,11+,12-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXLLXLCNONZRH-ZAOAHOKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCOC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Phenethyl Glucuronide
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2-Phenethyl Glucuronide
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2-Phenethyl Glucuronide
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2-Phenethyl Glucuronide
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2-Phenethyl Glucuronide
Reactant of Route 6
2-Phenethyl Glucuronide

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